4-Thiodeoxyuridine
Overview
Description
4-Thiodeoxyuridine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and induction of apoptosis .
Synthesis Analysis
The synthesis of this compound involves several steps . The literature suggests multiple synthetic routes towards diverse this compound monophosphate prodrugs .
Chemical Reactions Analysis
This compound acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . This results in the inability of the virus to reproduce or to infect/destroy tissue .
Scientific Research Applications
Spectroscopic Analysis
4-Thiodeoxyuridine and its derivatives have been extensively studied using spectroscopic techniques like NMR and UV. These studies reveal unique properties, such as strong absorptions around 340 nm, indicating their utility in UVA-induced anticancer applications (Zhang & Xu, 2011).
Antiviral Properties
This compound derivatives have shown promising results in inhibiting the replication of herpesviruses and orthopoxviruses. Studies indicate that these compounds are effective against various strains of herpes simplex virus and cytomegalovirus (Prichard et al., 2009).
Therapeutic Potential in DNA Damage
Compounds like 4-thio-5-bromo-2'-deoxyuridine have been synthesized and shown potential for therapeutic use in UVA-induced cell killing by incorporating into cellular DNA. This opens up possibilities for targeted cancer therapies (Xu et al., 2004).
Cytotoxicity Enhancement with UVA Radiation
Research has demonstrated that certain this compound compounds, like 5-iodo-4-thio-2′-deoxyuridine, exhibit minimal toxicity but show enhanced cytotoxicity when combined with UVA radiation. This suggests a method for selectively killing proliferating cells, which can be useful in treating cancers (Zhang et al., 2015).
Photochemical Properties and Therapeutic Applications
This compound demonstrates unique photochemical properties, making it a potential candidate for phototherapy treatments in conditions like psoriasis or superficial tumors. Its synergistic action with UVA light offers a novel approach in medical treatments (Massey et al., 2001).
Biochemical Investigations
Biochemical studies of 4'-thio-2'-deoxyuridines show that these compounds are effective against herpes simplex virus, with properties that make them resistant to degradation by pyrimidine nucleoside phosphorylases and incorporation into viral DNA (Verri et al., 2000).
Role in Duplex DNA Cross-linking
Research into covalent cross-linking of duplex DNA using 4-thio-2'-deoxyuridine provides insights into its application in modifying oligonucleotides. This is significant for understanding DNA interactions and potential therapeutic applications (Coleman & Pires, 1997).
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDUXLWAVSUAL-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=S)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=S)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-20-1 | |
Record name | 4-Thio-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.